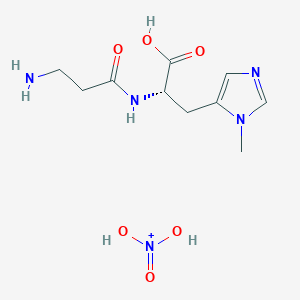
L-Anserine nitrate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Anserine nitrate salt, also known as β-Alanyl-3-methyl-L-histidine nitrate salt, is a dipeptide composed of beta-alanine and 3-methyl-L-histidine. It is naturally found in most animal tissues and is known for its potent antioxidant properties. This compound is particularly noted for its ability to scavenge hydroxyl radicals and inhibit nonenzymatic protein glycation induced by reducing sugars .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Anserine nitrate salt can be synthesized through the methylation of carnosine, another dipeptide. The synthesis involves the reaction of beta-alanine with 3-methyl-L-histidine under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium. The product is then purified through crystallization from aqueous ethanol .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process includes the use of Dowex 3 (x4 free base) for purification, followed by washing with water and evaporating the filtrate. The final product is obtained by distillation with propan-2-ol and crystallization from methanol .
Chemical Reactions Analysis
Types of Reactions: L-Anserine nitrate salt undergoes several types of chemical reactions, including:
Oxidation: It acts as a potent antioxidant, scavenging hydroxyl radicals.
Reduction: It can reduce oxidative stress in biological systems.
Substitution: It can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used under mild conditions.
Major Products Formed:
Oxidation: The major products include oxidized forms of this compound.
Reduction: Reduced forms of the compound with enhanced antioxidant properties.
Substitution: Substituted derivatives of this compound with modified functional groups.
Scientific Research Applications
L-Anserine nitrate salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in synthetic chemistry and chemical biology.
Biology: Studied for its role in muscle metabolism and antioxidant mechanisms.
Medicine: Investigated for its potential therapeutic effects in conditions such as diabetic nephropathy and hyperuricemia.
Industry: Utilized in the production of supplements and pharmaceuticals due to its antioxidant properties
Mechanism of Action
The mechanism of action of L-Anserine nitrate salt involves its antioxidant properties. It scavenges hydroxyl radicals and inhibits nonenzymatic protein glycation. It also activates the intracellular heat shock protein (Hsp70) and heme oxygenase (HO-1) defense systems under oxidative and glycative stress. Additionally, it inhibits xanthine oxidase activity, thereby reducing urate production and lowering serum uric acid levels .
Comparison with Similar Compounds
L-Anserine nitrate salt is similar to other dipeptides such as carnosine and 3-methyl-L-histidine. it is unique due to its higher antioxidant capacity and its ability to inhibit protein-protein crosslinking less potently than carnosine. Similar compounds include:
Carnosine (β-Alanyl-L-histidine): Known for its antioxidant and anti-glycation properties.
3-Methyl-L-histidine: A component of this compound with similar biological activities.
Beta-Alanine: A precursor in the synthesis of this compound
This compound stands out due to its specific molecular structure and its potent antioxidant effects, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C10H18N5O6+ |
|---|---|
Molecular Weight |
304.28 g/mol |
IUPAC Name |
(2S)-2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid;dihydroxy(oxo)azanium |
InChI |
InChI=1S/C10H16N4O3.H2NO3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11;2-1(3)4/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17);(H2,2,3,4)/q;+1/t8-;/m0./s1 |
InChI Key |
ZWZKPVKWCJEQLD-QRPNPIFTSA-N |
Isomeric SMILES |
CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)CCN.[N+](=O)(O)O |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)NC(=O)CCN.[N+](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















